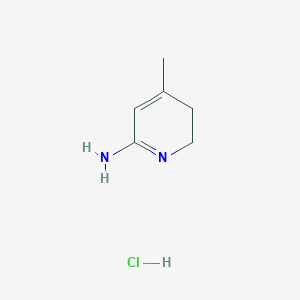
4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride is a chemical compound with the molecular formula C6H12ClN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride typically involves the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride include:
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and relevance in Parkinson’s disease research.
1,2,3,4-tetrahydropyridine: Another derivative of tetrahydropyridine with distinct chemical properties and applications.
Uniqueness
What sets 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride apart is its specific structure and the presence of the imine group, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride is a compound of significant interest in pharmacology due to its biological activities, particularly its inhibition of nitric oxide synthases (NOS). This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyridine structure with a methyl group at the 4-position and an imine functional group at the 2-position. Its molecular formula is C7H10ClN. The unique structural properties contribute to its biological activities, particularly in cardiovascular health.
Biological Activity
Inhibition of Nitric Oxide Synthases:
Research has shown that this compound exhibits potent inhibition of both inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) without selectivity. This inhibition is crucial as it suggests potential applications in treating conditions associated with nitric oxide dysregulation, such as hypertension and other cardiovascular diseases.
Summary of Biological Activities:
| Activity Type | Description |
|---|---|
| NOS Inhibition | Potent inhibitor of iNOS and eNOS, influencing vascular function and inflammation. |
| Anti-inflammatory Effects | Potential to modulate inflammatory pathways through NOS inhibition. |
| Cardiovascular Implications | May aid in the management of cardiovascular diseases linked to NO dysregulation. |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the dihydropyridine structure can significantly influence biological activity. For instance, alterations at the nitrogen atom or methyl group can enhance or reduce inhibitory effects on NOS. Compounds structurally related to this compound have been evaluated for their biological properties, revealing insights into optimal structural configurations for enhanced activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions: Utilizing appropriate aldehydes and amines under acidic conditions.
- Multicomponent Reactions: Combining imines with other reactive species to form diverse derivatives .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cardiovascular Studies: In animal models, administration of the compound resulted in decreased blood pressure and improved vascular function through NOS inhibition.
- Inflammation Models: The compound demonstrated a reduction in inflammatory markers in models of acute inflammation, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
4-methyl-2,3-dihydropyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-5-2-3-8-6(7)4-5;/h4H,2-3H2,1H3,(H2,7,8);1H |
InChI Key |
HQQJNXWQVOPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















